N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride
Overview
Description
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride is a chemical compound used in scientific research. It has a molecular formula of C16H25Cl2N3O, an average mass of 346.295 Da, and a monoisotopic mass of 345.137482 Da . This compound has diverse applications, ranging from drug development to studying biological processes.
Synthesis Analysis
The synthesis of piperazine derivatives, which includes N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis
The molecular structure of N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride is defined by its molecular formula, C16H25Cl2N3O . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride has a molecular formula of C16H25Cl2N3O, an average mass of 346.295 Da, and a monoisotopic mass of 345.137482 Da . More detailed physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on databases like ChemicalBook .Scientific Research Applications
Molecular Biology
In molecular biology, this compound can be used to probe the function of various genes and proteins. By interacting with specific molecular pathways, it can help in elucidating the roles of these biological molecules in health and disease.
Each of these applications contributes to the broader understanding and advancement of scientific knowledge, showcasing the versatility of N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride in research .
properties
IUPAC Name |
N-cyclopentyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(19-14-3-1-2-4-14)13-5-6-15(18-11-13)12-7-9-17-10-8-12;;/h5-6,11-12,14,17H,1-4,7-10H2,(H,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQJPGXVPQSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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